Nyssoside

Description

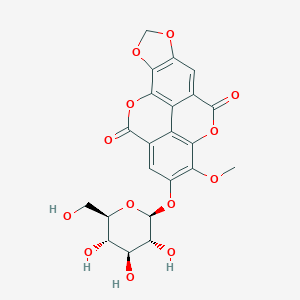

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBCRZZTWJVLJV-CGWYSGAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nyssoside: A Technical Guide to Its Natural Sources and Isolation for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyssoside, a naturally occurring ellagic acid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, including anticancer activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological signaling pathways. Quantitative data from related compounds are presented to offer a comparative framework for yield and purity expectations. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, with the primary source being the bark of Nyssa sinensis[1]. Other reported sources include Crypteronia paniculata and Phyllagathis rotundifolia[2]. The genus Nyssa, commonly known as tupelo, comprises various species of trees, suggesting that other members of this genus may also be potential sources of this compound or related ellagic acid derivatives.

Isolation and Purification of this compound

General Experimental Protocol for Isolation

2.1.1. Plant Material Collection and Preparation The bark of Nyssa sinensis is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction The powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol or ethanol to extract the glycosides.

2.1.3. Fractionation The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The glycosidic compounds, including this compound, are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

2.1.4. Chromatographic Purification The enriched fraction is subjected to various chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

2.1.5. Structure Elucidation The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Visualized Workflow for this compound Isolation

Quantitative Data

Specific yield and purity data for this compound from its natural sources are not extensively reported in recent literature. However, data from the isolation of other ellagic acid and its glycosides from various plant materials can provide a useful benchmark for researchers.

| Compound/Source | Extraction Method | Yield | Purity | Reference |

| Ellagic Acid from Phyllanthus urinaria | Mechanochemical-assisted extraction followed by acidolysis and macroporous resin purification | 10.2 mg/g | >97% | [3] |

| Ellagic Acid from Raspberry Wine Pomace | Sodium bicarbonate-assisted extraction | 6.30 ± 0.92 mg/g | Not specified | [3] |

| Ellagic Acid from Eugenia uniflora | Ultrasound-assisted extraction | 26.0 µg/mL of extract | Not specified | [4][5] |

| Gallic and Ellagic Acid from Eugenia punicifolia | HPLC-DAD quantification of extracts | 0.081 to 0.199% (EA) | Not specified | [6] |

| Ellagic Acid from Terminalia bellirica | RP-HPLC quantification of extract | 0.468 ± 0.054 % w/w | Not specified | [7] |

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its aglycone, ellagic acid, has been extensively studied for its anticancer and anti-inflammatory properties. It is plausible that this compound, as a glycoside of ellagic acid, may exert similar biological effects, potentially through hydrolysis to ellagic acid in vivo, or through its own unique interactions. The glycosidic moiety can influence the compound's solubility, bioavailability, and interaction with cellular targets.

Based on the known mechanisms of ellagic acid, this compound is hypothesized to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt, MAPK, and VEGF pathways.

Hypothesized Anticancer Signaling Pathways of this compound/Ellagic Acid

Ellagic acid has been shown to inhibit cancer cell proliferation, angiogenesis, and induce apoptosis by targeting multiple signaling cascades[2][8][9][10].

4.1.1. PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Ellagic acid has been demonstrated to inhibit this pathway, leading to decreased phosphorylation of Akt and subsequent downstream targets, ultimately promoting apoptosis in cancer cells[2][11][12].

4.1.2. MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and stress responses. Ellagic acid can modulate this pathway by inhibiting the phosphorylation of key kinases like ERK and JNK, thereby suppressing cancer cell proliferation[2][13].

4.1.3. VEGF Signaling Pathway The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Ellagic acid has been found to inhibit VEGF-induced signaling by targeting the VEGF receptor 2 (VEGFR2), thus exerting anti-angiogenic effects[1][9][14][15].

Visualized Signaling Pathway

Conclusion

This compound, an ellagic acid glycoside from Nyssa sinensis and other plant sources, presents a promising scaffold for further investigation in drug discovery. While detailed isolation and biological activity data for this compound itself are still emerging, the established protocols for related compounds and the well-documented anticancer activities of its aglycone, ellagic acid, provide a strong foundation for future research. This guide offers a comprehensive starting point for scientists aiming to explore the therapeutic potential of this compound, from its natural origins to its potential mechanisms of action at the molecular level. Further studies are warranted to elucidate the specific pharmacological profile of this compound and to optimize its isolation for potential clinical applications.

References

- 1. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ellagic acid inhibits high glucose-induced injury in rat mesangial cells via the PI3K/Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HKU Scholars Hub: Ellagic acid exerts anti-angiogenesis effects by blocking VEGFR-2 signaling pathway in breast cancer [hub.hku.hk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Sennoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Sennoside A, a natural dianthrone glycoside. While initially recognized for its laxative properties, recent research has unveiled its potential in oncology and anti-inflammatory applications. This document will delve into the core signaling pathways modulated by Sennoside A, present quantitative data on its biological activities, and provide detailed experimental protocols for key assays used in its evaluation.

Core Mechanisms of Action

Sennoside A exerts its biological effects primarily through the modulation of two key signaling pathways: the Slingshot (SSH) family protein pathway, impacting actin dynamics and cell motility, and the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[1]

1. Inhibition of Slingshot (SSH) Family Proteins:

Sennoside A has been identified as a novel inhibitor of Slingshot (SSH) family proteins, which are dual-specificity phosphatases.[2] The primary substrate of SSH is phospho-cofilin (p-cofilin). By removing the phosphate group from Ser-3, SSH activates cofilin.[2] Activated cofilin is a potent actin-depolymerizing factor that plays a crucial role in promoting filopodia formation and cell migration.[2]

By inhibiting SSH, Sennoside A prevents the dephosphorylation of p-cofilin, leading to an accumulation of the inactive, phosphorylated form.[2] This impairment of cofilin activation disrupts normal actin dynamics, which in turn reduces cell motility and invasiveness, key processes in cancer metastasis.[2]

2. Downregulation of the Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin pathway is a fundamental signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[1] Sennoside A has been shown to negatively regulate this pathway.[1] It achieves this by decreasing the protein levels of key components of the pathway, including Wnt3a, β-catenin, and the downstream target proto-oncogene, c-Myc.[1] The downregulation of this pathway contributes to the anti-proliferative and pro-apoptotic effects of Sennoside A in cancer cells.[1]

Quantitative Data on the Biological Activities of Sennoside A

The following tables summarize the quantitative data from various studies, highlighting the efficacy of Sennoside A in different experimental models.

| Activity | Cell Line | Metric | Value | Reference |

| Cytotoxicity | SW1353 (Chondrosarcoma) | IC50 | 62.35 µM | [1] |

Table 1: Cytotoxicity of Sennoside A.

| Assay | Cell Line | Treatment Concentration | Effect | Reference |

| Wound Healing (12h) | SW1353 | 40 µM | 31.76% wound closure | [1] |

| 80 µM | 21.19% wound closure | [1] | ||

| 100 µM | 17.15% wound closure | [1] | ||

| Wound Healing (24h) | SW1353 | 40 µM | 46.50% wound closure | [1] |

| 80 µM | 29.12% wound closure | [1] | ||

| 100 µM | 12.62% wound closure | [1] | ||

| Transwell Migration | SW1353 | 40 µM | 42.03% migration | [1] |

| 80 µM | 21.06% migration | [1] | ||

| 100 µM | 14.80% migration | [1] | ||

| Transwell Invasion | SW1353 | 40 µM | 39.80 invaded cells | [1] |

| 80 µM | 22.30 invaded cells | [1] | ||

| 100 µM | 19.20 invaded cells | [1] |

Table 2: Inhibitory Effects of Sennoside A on Cell Migration and Invasion.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Sennoside A's mechanism of action.

Western Blot Analysis for Phospho-Cofilin

This protocol is essential for determining the effect of Sennoside A on the phosphorylation status of cofilin.

a. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with Sennoside A at desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a Bradford or BCA protein assay.

b. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-cofilin (Ser3) overnight at 4°C with gentle agitation.[3]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total cofilin and a housekeeping protein like GAPDH.

Cell Migration and Invasion Assays

These assays are crucial for evaluating the impact of Sennoside A on the metastatic potential of cancer cells. The Boyden chamber or Transwell assay is a standard method.

a. Cell Migration Assay:

-

Use Transwell inserts with an 8-µm pore size polycarbonate membrane.

-

Seed cancer cells (e.g., 8 x 10^4 cells) in serum-free medium in the upper chamber of the Transwell insert.[4] The medium should contain the desired concentration of Sennoside A.

-

Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.[4]

-

Incubate the plate for a period that allows for cell migration (e.g., 18-24 hours).[4]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

b. Cell Invasion Assay:

-

The protocol is similar to the migration assay, with a key difference: the Transwell membrane is pre-coated with a basement membrane matrix, such as Matrigel.[4]

-

The Matrigel is diluted and applied to the upper surface of the membrane and allowed to solidify, creating a barrier that cells must degrade and invade.

-

The subsequent steps of cell seeding, incubation, and analysis are the same as in the migration assay.

Visualizations of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways modulated by Sennoside A.

References

- 1. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phospho-Cofilin (Ser3) Antibody (#3311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Sennoside A: Physicochemical property, Benefits, and Metabolism_Chemicalbook [chemicalbook.com]

Nyssoside Derivatives: A Technical Guide to Their Potential Therapeutic Functions

Disclaimer: Direct research on the derivatives of Nyssoside is limited. This guide extrapolates potential functions and methodologies based on the broader class of iridoid glycosides, to which this compound belongs. The presented data and pathways are derived from studies on structurally similar and well-researched iridoid glycosides and should be considered representative of the potential of this compound derivatives.

Introduction to this compound and Iridoid Glycosides

This compound is an iridoid glycoside, a class of monoterpenoid compounds widely distributed in the plant kingdom.[1] Iridoid glycosides are known for their diverse and potent biological activities, making them a subject of significant interest in pharmaceutical research and drug development.[2] These compounds are characterized by a cyclopentan-[c]-pyran skeleton and are often found as glycosides. The therapeutic potential of iridoid glycosides spans a wide range of applications, including anti-inflammatory, anti-cancer, neuroprotective, and hypoglycemic effects.[3][4] This technical guide provides an in-depth overview of the potential functions of this compound derivatives, drawing on the extensive research conducted on related iridoid glycosides.

Potential Therapeutic Functions of this compound Derivatives

Based on the known activities of related iridoid glycosides, this compound derivatives are hypothesized to possess significant therapeutic potential in several key areas.

Anti-inflammatory Activity

Iridoid glycosides are well-documented for their potent anti-inflammatory properties.[2] The primary mechanism involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] By modulating these pathways, iridoid glycosides can suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][7][8]

Anti-cancer Activity

Several iridoid glycosides have demonstrated promising anti-cancer activities through various mechanisms.[9] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and angiogenesis.[1][10] Key signaling pathways targeted by iridoid glycosides in cancer cells include the PI3K/Akt and STAT3 pathways.[9][11] It has been observed that the aglycones (the non-sugar part) of some iridoid glycosides exhibit greater cytotoxic activity against cancer cells compared to their glycoside forms.[9][12]

Hypoglycemic and Hypolipidemic Effects

Certain iridoid glycosides have shown potential in managing metabolic disorders like type 2 diabetes.[13] Their mechanism of action is often linked to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in insulin metabolism and glucose uptake.[11][14] By enhancing this pathway, these compounds can improve glucose tolerance and have a positive impact on lipid metabolism.[13]

Quantitative Data on the Biological Activity of Iridoid Glycosides

The following tables summarize the quantitative data from various studies on iridoid glycosides, providing an indication of their potency.

Table 1: Anti-inflammatory Activity of Representative Iridoid Glycosides

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Loganin | Nitric Oxide Production | RAW 264.7 Macrophages | IC50: 11.2 µM | [3] |

| 8-epi-7-deoxyloganin | NF-κB Activation | HEK 293 Cells | Significant inhibition | [15] |

| 7,8-dehydropenstemonoside | NF-κB Activation | HEK 293 Cells | Significant inhibition | [15] |

| Iridoid Glycosides Fraction | MPO Activity | DSS-induced colitis in rats | Significant reduction | [16] |

Table 2: Anti-cancer Activity of Representative Iridoid Glycosides and Their Aglycones

| Compound | Cell Line | Activity | IC50 / Effect | Reference |

| Aucubin (Aglycone) | Leukemia P388 | Anticancer | 162% T/C at 100 mg/kg | [9] |

| Scandoside methyl ester (Aglycone) | Leukemia P388 | Anticancer | 160% T/C at 100 mg/kg | [9] |

| H-geniposide (Hydrolyzed) | DU145 (Prostate Cancer) | Cytotoxicity, STAT3 inhibition | Potent activity | [12] |

| Catalpol | HCT116 (Colon Cancer) | Anti-proliferative | Down-regulation of PI3K-Akt pathway | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound derivatives. Below are protocols for key experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate cells (e.g., cancer cell lines or macrophages) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[18]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from a dose-response curve.[17]

Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 1 x 10^5 cells/mL.[19]

-

Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[20]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl) ethylenediamine dihydrochloride in water).[21]

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[21]

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[19]

Analysis of Signaling Pathways (Western Blotting)

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment with the this compound derivative, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.

Conclusion

While direct experimental evidence for this compound derivatives is currently sparse, the extensive research on the broader class of iridoid glycosides provides a strong foundation for predicting their therapeutic potential. The anti-inflammatory and anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, are particularly promising areas for future investigation. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of this compound and its synthetic or semi-synthetic derivatives as novel therapeutic agents. Further research is warranted to isolate or synthesize this compound derivatives and to validate their efficacy and mechanisms of action in preclinical models.

References

- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Geniposide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - ProQuest [proquest.com]

- 11. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Iridoid glucosides and a C₁₃-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nyssoside, a naturally occurring ellagitannin glycoside, and its related compounds. While research specifically focused on this compound is nascent, this document synthesizes the available information and extrapolates from the broader class of ellagitannins to offer insights into its potential biological activities, mechanisms of action, and relevant experimental methodologies. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

This compound is a complex glycoside belonging to the class of hydrolyzable tannins known as ellagitannins. Its core structure consists of a glucose moiety esterified with gallic acid and hexahydroxydiphenic acid (HHDP) units, which upon hydrolysis yield ellagic acid. The physicochemical properties of this compound, as cataloged in public chemical databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈O₁₃ | PubChem |

| Molecular Weight | 490.4 g/mol | PubChem |

| IUPAC Name | 12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.0²,⁶.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | PubChem |

| Natural Sources | Crypteronia paniculata, Phyllagathis rotundifolia | PubChem |

Biological Activities of Related Ellagitannin Glycosides

Direct biological activity data for this compound is limited in the current scientific literature. However, the broader class of ellagitannins, from which this compound belongs, has been extensively studied. These compounds are known to possess a range of pharmacological effects, primarily attributed to their potent antioxidant properties. The major biological activities of ellagitannins and their metabolites, such as ellagic acid and urolithins, are summarized in the following table.

| Biological Activity | Description | Key Molecular Targets/Pathways |

| Antioxidant | Ellagitannins are potent scavengers of free radicals and can chelate metal ions, thereby reducing oxidative stress. | - |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and signaling pathways. | NF-κB, MAPK |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects in various cancer cell lines. | Wnt, MAPK |

Key Signaling Pathways Modulated by Ellagitannins

Ellagitannins and their metabolites exert their biological effects by modulating several key intracellular signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Ellagitannins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Ellagitannins can modulate MAPK signaling, contributing to their anticancer effects.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Ellagitannins and their metabolites have been reported to inhibit the Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and related ellagitannin glycosides.

Isolation and Purification of Ellagitannin Glycosides

Objective: To isolate and purify ellagitannin glycosides from plant material.

Workflow:

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is extracted with a suitable solvent, typically aqueous acetone (e.g., 80%), at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of the compounds.

-

Concentration and Partitioning: The combined extracts are filtered and concentrated under reduced pressure to remove the organic solvent. The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. The ellagitannins typically remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography. Sephadex LH-20 is a common stationary phase for the separation of polyphenols. The column is typically eluted with a gradient of ethanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC using a C18 column. A gradient of acetonitrile in water, often with a small amount of acid (e.g., formic acid), is used as the mobile phase.

Structural Elucidation

The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the stereochemistry of the glycosidic linkages.

In Vitro Biological Assays

4.3.1. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add different concentrations of the test compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

4.3.2. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Seed the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS).

-

Incubate the cells for a specified period (e.g., 6-8 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

A known NF-κB inhibitor (e.g., Bay 11-7082) is used as a positive control.

-

The results are expressed as the percentage of inhibition of NF-κB activation.

4.3.3. Anticancer Activity Assay (MTT Cell Proliferation Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

A known anticancer drug (e.g., doxorubicin) is used as a positive control.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This compound, as an ellagitannin glycoside, belongs to a class of natural products with significant therapeutic potential. While direct evidence for its biological activity is still emerging, the extensive research on related ellagitannins provides a strong rationale for its investigation as a potential antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this compound and other related glycosides. Future research should focus on the comprehensive biological profiling of this compound, elucidation of its specific molecular targets, and exploration of its pharmacokinetic and pharmacodynamic properties to fully assess its potential for drug development.

Methodological & Application

Application Notes & Protocols for the Isolation of Nyssoside from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nyssoside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants known for their diverse biological activities. This document provides a detailed protocol for the isolation and purification of this compound from plant materials. The methodology is based on established principles for the separation of iridoid glycosides and can be adapted for various plant sources.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy aerial parts (leaves and stems) of the target plant species known to contain this compound, such as from the Nyssa genus.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-14 days until brittle. Alternatively, use a plant dryer at a controlled temperature of 40-50°C.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction

-

Objective: To extract a broad range of compounds, including this compound, from the plant powder.

-

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) in 80% ethanol (5 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth or a Büchner funnel.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

3. Solvent Partitioning

-

Objective: To separate compounds based on their polarity, thereby removing non-polar constituents like chlorophyll and lipids.

-

Procedure:

-

Suspend the crude extract in distilled water (1 L).

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with solvents of increasing polarity:

-

n-hexane (3 x 500 mL)

-

Dichloromethane (3 x 500 mL)

-

Ethyl acetate (3 x 500 mL)

-

-

The more polar this compound is expected to remain in the n-butanol and aqueous fractions. Concentrate the n-butanol fraction for further purification.

-

4. Column Chromatography

-

Objective: To perform a coarse separation of the compounds in the n-butanol fraction.

-

Procedure:

-

Subject the dried n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increasing the proportion of methanol.

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

5. Further Purification by Gel Filtration and Preparative HPLC

-

Objective: To isolate this compound to a high degree of purity.

-

Procedure:

-

Subject the this compound-rich fractions from the silica gel column to gel filtration chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.

-

Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

Use a gradient elution system, for example, with a mobile phase consisting of water (A) and methanol (B). A typical gradient might be: 0-20 min, 10-30% B; 20-40 min, 30-50% B; 40-50 min, 50-70% B.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

6. Structure Elucidation

-

Objective: To confirm the identity and purity of the isolated compound.

-

Methods: The structure of the isolated this compound can be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Data Presentation

| Parameter | Value | Method of Analysis |

| Starting Plant Material | ||

| Dry Weight | 1000 g | Gravimetric |

| Crude Extract | ||

| Yield | 150 g | Gravimetric |

| n-Butanol Fraction | ||

| Yield | 45 g | Gravimetric |

| Purified this compound | ||

| Yield | 250 mg | Gravimetric |

| Purity | >98% | HPLC |

| Spectroscopic Data | ||

| Molecular Formula | C₂₁H₂₈O₁₂ | High-Resolution MS |

| Molecular Weight | 472.44 g/mol | Mass Spectrometry |

| ¹H-NMR | Consistent with literature values | NMR Spectroscopy |

| ¹³C-NMR | Consistent with literature values | NMR Spectroscopy |

Mandatory Visualization

Caption: Figure 1: Experimental Workflow for this compound Isolation.

Application Notes and Protocols for Nyssoside in Cancer Research

Topic: Nyssoside Cell Viability Assay Protocol for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural compound that has garnered interest in oncological research for its potential cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the impact of this compound on cancer cell viability using the MTT assay. Additionally, it outlines a hypothetical signaling pathway through which this compound may exert its anti-cancer effects, based on the known mechanisms of similar natural compounds. The protocols and data presented herein serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a series of experiments evaluating the effect of this compound on the viability of various cancer cell lines. This data is for illustrative purposes and should be replaced with experimental findings.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | IC50 (µM) |

| MCF-7 (Breast Cancer) | 0 | 24 | 100 ± 4.2 | 45.8 |

| 10 | 24 | 85 ± 3.1 | ||

| 25 | 24 | 62 ± 2.5 | ||

| 50 | 24 | 48 ± 3.9 | ||

| 100 | 24 | 21 ± 1.8 | ||

| A549 (Lung Cancer) | 0 | 48 | 100 ± 5.1 | 62.3 |

| 10 | 48 | 91 ± 4.5 | ||

| 25 | 48 | 75 ± 3.8 | ||

| 50 | 48 | 55 ± 4.1 | ||

| 100 | 48 | 32 ± 2.7 | ||

| HeLa (Cervical Cancer) | 0 | 24 | 100 ± 3.7 | 38.1 |

| 10 | 24 | 79 ± 2.9 | ||

| 25 | 24 | 51 ± 3.3 | ||

| 50 | 24 | 35 ± 2.1 | ||

| 100 | 24 | 15 ± 1.5 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[1][2] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[1][2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[3]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control with DMSO at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. northside.com [northside.com]

- 2. The Possible Role of the Nitroso-Sulfide Signaling Pathway in the Vasomotoric Effect of Garlic Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects and Mechanisms of Sennoside A on Inducing Cytotoxicity, Apoptosis, and Inhibiting Metastasis in Human Chondrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathway triggered by a short immunomodulating peptide on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nyssoside Formulation in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyssoside, a natural glycoside, has garnered interest for its potential therapeutic properties. As with many natural products, its progression into preclinical in vivo studies is often hampered by poor aqueous solubility, which can lead to low bioavailability and inconsistent experimental results. This document provides detailed application notes and standardized protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in small animal models. The following protocols are designed as a starting point for researchers and can be further optimized based on specific experimental needs and this compound's empirical solubility characteristics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈O₁₃ | PubChem[1] |

| Molecular Weight | 490.4 g/mol | PubChem[1][2] |

| XLogP3 | -0.2 | PubChem[2] |

| Appearance | White to off-white powder (Assumed) | N/A |

| Aqueous Solubility | Poor (Assumed based on structure and similar glycosides) | N/A |

Formulation Strategies for Poorly Soluble Compounds

The low aqueous solubility of many drug candidates is a significant hurdle in preclinical development.[3][4] Several strategies can be employed to enhance the solubility and bioavailability of such compounds for in vivo studies.[5][6][7] These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[2][3][4][8] The choice of formulation approach depends on the administration route, the required dose, and the toxicological profile of the excipients.[9]

Recommended Formulations for In Vivo Studies

The following are recommended starting formulations for this compound for common administration routes in preclinical animal studies. It is crucial to perform small-scale pilot formulations to assess the physical and chemical stability of the final preparation before administering it to animals.

Oral Administration (Rodents)

For oral gavage, a suspension or a solution/suspension in a vehicle containing a viscosity-enhancing agent and a surfactant is often suitable.

| Component | Concentration (% w/v) | Purpose |

| This compound | 1-10 mg/mL (as required) | Active Pharmaceutical Ingredient |

| 0.5% Methylcellulose (or Carboxymethylcellulose) in Water | q.s. to 100% | Suspending/Viscosity Agent |

| 0.1% Tween® 80 | 0.1% | Wetting Agent/Surfactant |

Intravenous Administration (Mice/Rats)

For intravenous administration, a clear, sterile, and isotonic solution is required to prevent embolism and irritation. A co-solvent system is often necessary for poorly soluble compounds.

| Component | Concentration (% v/v) | Purpose |

| This compound | 1-5 mg/mL (as required) | Active Pharmaceutical Ingredient |

| DMSO | 5-10% | Co-solvent |

| PEG400 | 30-40% | Co-solvent |

| Saline (0.9% NaCl) | q.s. to 100% | Vehicle, ensures isotonicity |

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Intraperitoneal Administration (Mice/Rats)

Intraperitoneal injections can tolerate small volumes of non-aqueous vehicles or co-solvent systems.

| Component | Concentration (% v/v) | Purpose |

| This compound | 1-10 mg/mL (as required) | Active Pharmaceutical Ingredient |

| DMSO | 5-10% | Co-solvent |

| PEG400 | 20-30% | Co-solvent |

| Saline (0.9% NaCl) | q.s. to 100% | Vehicle |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

-

Prepare the Vehicle: Add 0.5 g of methylcellulose to 100 mL of purified water. Stir until fully dissolved. Then, add 0.1 mL of Tween® 80 and mix thoroughly.

-

Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration.

-

Triturate to a Paste: Place the this compound powder in a mortar. Add a small volume of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the powder.

-

Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to form a homogenous suspension.

-

Final Volume Adjustment: Transfer the suspension to a graduated cylinder and adjust the final volume with the vehicle.

-

Storage: Store the formulation in a tightly sealed, light-protected container at 2-8°C. Shake well before each use.

Protocol 2: Preparation of this compound Formulation for Intravenous Administration

-

Dissolve this compound in Co-solvent: Accurately weigh the required amount of this compound and place it in a sterile vial. Add the specified volume of DMSO and vortex until the compound is completely dissolved.

-

Add Second Co-solvent: Add the specified volume of PEG400 and mix thoroughly.

-

Slow Dilution with Saline: Slowly add the required volume of sterile saline to the co-solvent mixture while gently vortexing. Rapid addition may cause precipitation.

-

Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Visual Inspection: Visually inspect the final solution for any particulates or precipitation.

-

Storage: Store the sterile formulation at 2-8°C, protected from light. It is recommended to use this formulation shortly after preparation.

Protocol 3: Preparation of this compound Formulation for Intraperitoneal Administration

-

Dissolve this compound in Co-solvent: Weigh the necessary amount of this compound and dissolve it in the specified volume of DMSO in a sterile tube.

-

Add Second Co-solvent: Add the specified volume of PEG400 and ensure complete mixing.

-

Dilute with Saline: Add the required volume of sterile saline to the mixture and vortex to ensure homogeneity.

-

Storage: Store the formulation in a sealed, sterile container at 2-8°C and protected from light.

Stability Considerations

The stability of the prepared formulation is crucial for the reliability of in vivo studies.[5] It is recommended to conduct a preliminary stability assessment of the chosen formulation. This should include visual inspection for precipitation or color change and analytical quantification of the active compound at different time points (e.g., 0, 4, 24, and 48 hours) under the intended storage conditions.[10]

Visualization of Workflows and Potential Signaling Pathway

Experimental Workflow for Formulation Preparation

Caption: Workflow for the preparation of this compound formulations.

Hypothetical Signaling Pathway for this compound

While the specific signaling pathway of this compound is not yet fully elucidated, many glycosides are known to exert their biological effects through modulation of key cellular signaling cascades. Based on the activities of structurally related compounds, a plausible, yet hypothetical, signaling pathway for this compound could involve the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and inflammation.

Caption: Hypothetical signaling pathway modulated by this compound.

References

- 1. This compound | C22H18O13 | CID 10413264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Nyssoside Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyssoside, a natural product isolated from Nyssa sinensis, is an ellagic acid derivative with potential therapeutic applications. Preliminary information suggests that this compound may possess anticancer activity, a characteristic shared by other compounds in the Nyssaceae family and by its core structure, ellagic acid. Ellagic acid and its derivatives have been reported to exhibit a range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2][3][4] These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate and quantify the efficacy of this compound.

The following protocols are designed to assess the cytotoxic, pro-apoptotic, and anti-inflammatory properties of this compound, providing a robust framework for its preclinical evaluation.

Section 1: Cytotoxicity Assessment of this compound

A fundamental first step in evaluating the efficacy of a potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HCT-116, MCF-7).

Materials:

-

This compound (dissolved in DMSO)

-

Cancer cell line (e.g., HCT-116 human colon cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in a complete growth medium.

-

Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a complete growth medium from a stock solution.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing this compound's cytotoxicity using the MTT assay.

Section 2: Apoptosis Induction by this compound

To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are crucial.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.[5][6][7][8]

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash cells twice with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: The cell population will be differentiated into four quadrants:

-

Q1 (PI positive, Annexin V negative): Necrotic cells

-

Q2 (PI positive, Annexin V positive): Late apoptotic cells

-

Q3 (PI negative, Annexin V negative): Live cells

-

Q4 (PI negative, Annexin V positive): Early apoptotic cells

Protocol 3: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay System

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

-

-

Assay Reagent Addition:

-

Add Caspase-Glo® 3/7 Reagent directly to each well.

-

Mix by orbital shaking for 30 seconds.

-

-

Incubation:

-

Incubate at room temperature for 1-3 hours.

-

-

Luminescence Measurement:

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence indicates higher caspase-3/7 activity and thus, apoptosis.

Apoptotic Signaling Pathway

Caption: this compound may induce apoptosis via intrinsic and/or extrinsic pathways.

Section 3: Anti-inflammatory Activity of this compound

Chronic inflammation is linked to cancer development. Assessing the anti-inflammatory properties of this compound is therefore relevant.

Protocol 4: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10][11]

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

LPS (Lipopolysaccharide)

-

Griess Reagent System

-

96-well plates

Procedure:

-

Cell Seeding and Pre-treatment:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Reading:

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

-

Data Analysis: A decrease in absorbance indicates inhibition of NO production.

Protocol 5: Cytokine Quantification by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Follow the same procedure as the NO production assay for cell seeding, pre-treatment with this compound, and LPS stimulation.

-

-

Supernatant Collection:

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: A reduction in the concentration of TNF-α and IL-6 in this compound-treated samples compared to the LPS-only control indicates anti-inflammatory activity.

Anti-inflammatory Signaling Pathway

Caption: this compound may inhibit inflammation by blocking the NF-κB signaling pathway.

Section 4: Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cells

| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

| HCT-116 | 24 | |

| 48 | ||

| 72 | ||

| MCF-7 | 24 | |

| 48 | ||

| 72 |

Table 2: Apoptosis Induction by this compound

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |

| Control | |||

| This compound (X µM) | |||

| This compound (Y µM) |

Table 3: Caspase-3/7 Activity

| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |

| Control | 1.0 | |

| This compound (X µM) | ||

| This compound (Y µM) |

Table 4: Anti-inflammatory Effects of this compound

| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | |||

| LPS (1 µg/mL) | |||

| LPS + this compound (A µM) | |||

| LPS + this compound (B µM) |

These application notes and protocols provide a structured approach to evaluate the efficacy of this compound. The results from these assays will offer valuable insights into its potential as a therapeutic agent and guide further preclinical development.

References

- 1. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 凋亡分析检测 [sigmaaldrich.com]

- 8. Analysis of apoptosis in hematopoietic stem cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Nyssoside solubility issues in aqueous solutions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Nyssoside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a glycoside compound with the molecular formula C22H18O13 and a molecular weight of 490.4 g/mol .[1] Like many glycosides, particularly those with complex aromatic aglycones, this compound may exhibit limited solubility in aqueous solutions. This can pose a significant challenge in experimental settings, potentially leading to inaccurate results in biological assays and difficulties in formulation development.

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What could be the cause?

Precipitation of this compound in aqueous buffers can be attributed to several factors:

-

Low intrinsic solubility: this compound may have inherently poor solubility in water.

-

pH of the solution: The pH of your buffer can significantly impact the solubility of compounds with ionizable groups. The stability of some glycosides is known to be pH-dependent.[2]

-

Temperature: Temperature can affect solubility. For many solids, solubility increases with temperature.[3][4][5]

-

Concentration: You might be exceeding the saturation point of this compound in your specific buffer system.

-

"Common-ion" effect: The presence of other ions in your buffer could potentially decrease the solubility of this compound.[3]

Q3: Can I use an organic co-solvent to dissolve this compound?

Yes, using a water-miscible organic co-solvent is a common strategy to enhance the solubility of poorly soluble compounds. However, it's crucial to consider the potential impact of the co-solvent on your experiment.

-

Recommended co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are frequently used.

-

Important considerations:

-

Toxicity: The chosen co-solvent should be non-toxic to the cells or organisms in your assay at the final concentration used.

-

Assay interference: The co-solvent should not interfere with the experimental assay or interact with other components in the system.

-

Final concentration: It is best practice to keep the final concentration of the organic co-solvent as low as possible (typically <1%).

-

Q4: How can I determine the aqueous solubility of my this compound sample?

Standard methods to determine aqueous solubility include:

-

Kinetic Solubility Assay: This high-throughput method involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to observe precipitation.[1][6]

-

Thermodynamic Solubility Assay (Shake-Flask Method): Considered the "gold standard," this method involves equilibrating an excess of the solid compound in an aqueous buffer over a longer period (24-72 hours) and then measuring the concentration of the dissolved compound.[1][6]

Troubleshooting Guides

Issue: this compound is not dissolving in my aqueous buffer.

Troubleshooting Workflow:

Caption: A stepwise guide to troubleshooting this compound dissolution.

Issue: My this compound solution is unstable and precipitates over time.

Possible Causes and Solutions:

| Possible Cause | Recommended Solution |

| pH Instability | The stability of glycosides can be pH-dependent.[2] Determine the optimal pH range for this compound stability by conducting a pH-stability study. Prepare fresh solutions before each experiment. |

| Temperature Fluctuations | Store the this compound solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles. |

| Saturation | The initial concentration may be too high, leading to precipitation over time. Try preparing a slightly lower concentration. |

| Light Sensitivity | Some compounds are light-sensitive. Store the solution in an amber vial or protected from light. |

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Methodology:

-

Prepare a stock solution of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer.

-

Add this compound powder to the cyclodextrin solution.

-

Stir or sonicate the mixture at a controlled temperature until the this compound is fully dissolved.

-

Filter the solution through a 0.22 µm filter to remove any undissolved particles.

-

Determine the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Experimental Workflow for Solubility Enhancement:

Caption: Workflow for enhancing and quantifying this compound solubility.

Hypothetical Signaling Pathway for this compound

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many glycosides are known to influence cellular processes by interacting with key signaling molecules.[7][8] For instance, some ginsenosides have been shown to modulate the PI3K/Akt signaling pathway.[9][10]

Hypothetical this compound-Modulated Signaling Pathway:

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 5. Glycosides in medicine: "The role of glycosidic residue in biological activity". | Semantic Scholar [semanticscholar.org]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]

- 8. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Optimizing the extraction yield of Nyssoside from plant sources.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nyssoside from plant sources. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions.

| Issue ID | Problem | Potential Causes | Recommended Solutions |